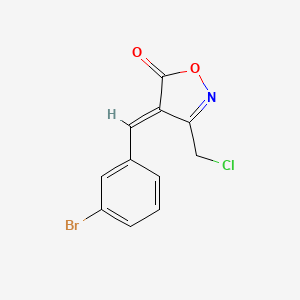
Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or issues with the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups and any interesting structural features. It might also include information from techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other substances. It might include information on its reactivity, the products it forms, and the conditions needed for these reactions .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Synthesis and Structural Applications
Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate has been utilized in various synthetic and structural applications. The synthesis of this compound and its derivatives is often central to creating more complex chemical structures. For instance, Kennedy et al. (1999) reported the synthesis and structure of a similar compound, 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester, highlighting the different conformations due to rotational positions of methoxymethyl substituents (Kennedy et al., 1999).
Applications in Catalysis and Chemical Reactions
The compound has been used in various chemical reactions, demonstrating its role in catalysis and as a reaction intermediate. For example, Ruano et al. (2005) described the use of a related compound, methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate, in the synthesis of highly functionalized isoxazoles, showcasing its utility in creating complex molecular structures (Ruano et al., 2005).
Antimicrobial and Antiviral Research
Compounds related to Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate have shown potential in antimicrobial and antiviral research. For instance, research by Vinusha et al. (2015) on imino-4-methoxyphenol thiazole derived Schiff bases, including compounds structurally similar to Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate, showed moderate activity against certain bacteria and fungi (Vinusha et al., 2015). Additionally, Mayhoub et al. (2011) synthesized analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate to target flavivirus envelope proteins, indicating potential antiviral applications (Mayhoub et al., 2011).
Crystallographic and Solubility Studies
Studies have also explored the crystallographic properties and solubility of thiazole carboxylates. Hara et al. (2009) investigated the molecular structure, crystal structure, and solubility of various esters of methyl 2-(4-(2-metylpropoxy)-phenyl)-4-methyl-thiazole-5-carboxylate, demonstrating the impact of molecular structure changes on these properties (Hara et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5-9-6(4-11-2)7(13-5)8(10)12-3/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTSSJQHBPHRPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)OC)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(methoxymethyl)-2-methyl-1,3-thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)
![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)








![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)
![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)
![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)